molecular formula C18H18N4O4 B12510590 N-{3-[5-(1-hydroxyethyl)-1,3,4-oxadiazol-2-yl]cyclobutyl}-3-phenyl-1,2-oxazole-5-carboxamide

N-{3-[5-(1-hydroxyethyl)-1,3,4-oxadiazol-2-yl]cyclobutyl}-3-phenyl-1,2-oxazole-5-carboxamide

Cat. No.: B12510590
M. Wt: 354.4 g/mol
InChI Key: XPEHHUISIBFLHX-UHFFFAOYSA-N
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Description

N-{3-[5-(1-hydroxyethyl)-1,3,4-oxadiazol-2-yl]cyclobutyl}-3-phenyl-1,2-oxazole-5-carboxamide is a complex organic compound with a molecular formula of C18H18N4O4 and a molecular weight of 354.36 g/mol . This compound features a unique structure that includes an oxadiazole ring, a cyclobutyl group, and an oxazole ring, making it an interesting subject for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[5-(1-hydroxyethyl)-1,3,4-oxadiazol-2-yl]cyclobutyl}-3-phenyl-1,2-oxazole-5-carboxamide typically involves multiple steps, starting from readily available starting materials. The process may include the formation of the oxadiazole ring through cyclization reactions, followed by the introduction of the cyclobutyl group and the oxazole ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and environmental sustainability. Techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance the efficiency and reduce the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

N-{3-[5-(1-hydroxyethyl)-1,3,4-oxadiazol-2-yl]cyclobutyl}-3-phenyl-1,2-oxazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield different products.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired products.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones, while substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

N-{3-[5-(1-hydroxyethyl)-1,3,4-oxadiazol-2-yl]cyclobutyl}-3-phenyl-1,2-oxazole-5-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of N-{3-[5-(1-hydroxyethyl)-1,3,4-oxadiazol-2-yl]cyclobutyl}-3-phenyl-1,2-oxazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxadiazole and oxazole derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C18H18N4O4

Molecular Weight

354.4 g/mol

IUPAC Name

N-[3-[5-(1-hydroxyethyl)-1,3,4-oxadiazol-2-yl]cyclobutyl]-3-phenyl-1,2-oxazole-5-carboxamide

InChI

InChI=1S/C18H18N4O4/c1-10(23)17-20-21-18(25-17)12-7-13(8-12)19-16(24)15-9-14(22-26-15)11-5-3-2-4-6-11/h2-6,9-10,12-13,23H,7-8H2,1H3,(H,19,24)

InChI Key

XPEHHUISIBFLHX-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NN=C(O1)C2CC(C2)NC(=O)C3=CC(=NO3)C4=CC=CC=C4)O

Origin of Product

United States

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